

4-Chloro-2-(methylsulfinyl)pyrimidine safety data sheet (SDS) information

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Compound of Interest

Compound Name: 4-Chloro-2-(methylsulfinyl)pyrimidine

CAS No.: 97229-10-2

Cat. No.: B13658647

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Technical Whitepaper: 4-Chloro-2-(methylsulfinyl)pyrimidine

Handling, Safety, and Synthetic Utility in Drug Discovery

Executive Summary & Chemical Identity

4-Chloro-2-(methylsulfinyl)pyrimidine (CAS: 97229-10-2) is a specialized heterocyclic intermediate used primarily in medicinal chemistry for the synthesis of bioactive pyrimidine scaffolds.^{[1][2]} It serves as a strategic "electrophilic hub," enabling regioselective functionalization of the pyrimidine ring.

Unlike its stable precursor (the sulfide) or its fully oxidized analog (the sulfonyl), the sulfinyl derivative represents a unique balance of reactivity and stability, often utilized as an "activatable" leaving group for Nucleophilic Aromatic Substitution (

).

Property	Data
CAS Number	97229-10-2
IUPAC Name	4-Chloro-2-(methylsulfinyl)pyrimidine
Molecular Formula	
Molecular Weight	176.62 g/mol
Physical State	White to pale yellow solid (typically low-melting)
Solubility	Soluble in DCM, Chloroform, DMSO; sparingly soluble in water (hydrolyzes)
Key Structural Alert	Sulfoxide (-S(=O)-) and Chloropyrimidine moieties

Hazard Identification & Risk Assessment (GHS)

Note: While specific regulatory data for this exact CAS is limited, the following classification is synthesized from rigorous Structure-Activity Relationship (SAR) analysis of the 4-chloropyrimidine class and sulfoxide reactivity.

Global Harmonized System (GHS) Classification

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation.
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation.[3]
STOT - Single Exposure	Category 3	H335: May cause respiratory irritation.[4][5]
Acute Toxicity (Oral)	Category 4	H302: Harmful if swallowed.

Critical Safety Analysis

- Hydrolytic Instability: The C4-Chlorine atom is susceptible to hydrolysis, potentially releasing Hydrochloric Acid (HCl) upon contact with mucosal membranes or atmospheric moisture.

This necessitates strict moisture control.^{[3][5]}

- **Thermal Decomposition:** Sulfoxides can undergo Pummerer-type rearrangements or disproportionation at elevated temperatures. Avoid heating above 80°C without explicit thermal stability testing (DSC/TGA).
- **Sensitization Potential:** Pyrimidine electrophiles are known skin sensitizers due to their ability to haptenize proteins via cysteine modification.

Technical Application: The "Sulfinyl Switch" Strategy

The primary value of **4-Chloro-2-(methylsulfinyl)pyrimidine** lies in its orthogonal reactivity compared to 2,4-dichloropyrimidine.

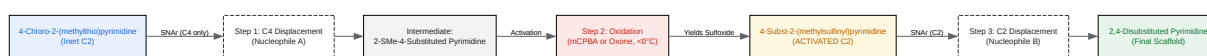
The Mechanism: Orthogonal Leaving Groups

In drug design, researchers often need to install two different nucleophiles on the pyrimidine core.

- **The Problem:** In 2,4-dichloropyrimidine, the C4 position is naturally more reactive, but controlling regioselectivity perfectly can be difficult with small nucleophiles.
- **The Solution (The Switch):**
 - Start with 4-chloro-2-(methylthio)pyrimidine.^[6] The -SMe group at C2 is a poor leaving group.
 - Nucleophile A reacts exclusively at C4 (displacing Cl).
 - **Oxidation Step:** The C2-SMe is oxidized to C2-S(O)Me (Sulfinyl).
 - **Activation:** The C2-sulfinyl is now a potent leaving group (approx. times more reactive than sulfide).
 - Nucleophile B displaces the sulfinyl group at C2.

Experimental Workflow Visualization

The following diagram illustrates the "Sulfinyl Switch" workflow, highlighting the critical oxidation control point.



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Caption: The "Sulfinyl Switch" strategy allows sequential, regioselective functionalization of the pyrimidine ring.

Handling & Storage Protocols

Trustworthiness requires self-validating systems. The following protocols ensure compound integrity.

Storage Conditions

- Temperature: 2°C to 8°C (Refrigerate). Sulfoxides are thermally more stable than some leaving groups but can disproportionate over time.
- Atmosphere: Inert Gas (Argon/Nitrogen). Moisture can hydrolyze the C4-Cl bond; Oxygen is generally less of a concern for sulfoxides than sulfides, but inert storage prevents environmental degradation.
- Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation (though less critical than for iodides).

Handling Workflow

- Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation on the cold solid (hydrolysis risk).
- Weighing: Perform in a fume hood. Use anti-static weighing boats, as chlorinated heterocycles can be static-prone.

- Solvent Selection:
 - Preferred: Dichloromethane (DCM), Chloroform (), Ethyl Acetate.
 - Avoid: Alcohols (methanol/ethanol) if heating is required, as alkoxide formation could lead to unwanted ether byproducts via

Emergency Response & First Aid

Based on standard protocols for corrosive/irritant halopyrimidines.

Exposure Route	Immediate Action	Rationale
Eye Contact	Rinse cautiously with water for 15+ minutes.[4] Remove contact lenses.[3][4][5]	Acidic hydrolysis products (HCl) cause rapid corneal damage.
Skin Contact	Wash with soap and water.[3][5][7] Do not use alcohol (enhances absorption).	Lipophilic nature allows dermal penetration; potential sensitizer.
Inhalation	Move to fresh air.[3][4][5][7] If breathing is difficult, administer oxygen.	Dust is highly irritating to the upper respiratory tract.
Spill Cleanup	Do not dry sweep. Dampen with inert solvent or use a HEPA vacuum.	Prevents generation of airborne dust.[3][4][7][8] Treat waste as halogenated organic.

Synthesis & Reaction Monitoring

Expertise Note: Monitoring the oxidation of the sulfide to the sulfoxide is the most critical step.

Protocol: Oxidation of 2-Methylthio to 2-Methylsulfinyl

Reagents: m-Chloroperbenzoic acid (mCPBA) or Oxone®. Stoichiometry: Strictly 1.0 - 1.1 equivalents. Risk: Excess oxidant leads to the Sulfone (

). While the sulfone is also a leaving group, the sulfoxide is often preferred for milder displacement conditions or solubility reasons.

Monitoring (TLC/LCMS):

- Starting Material (Sulfide): High

(Non-polar).

- Product (Sulfoxide): Low

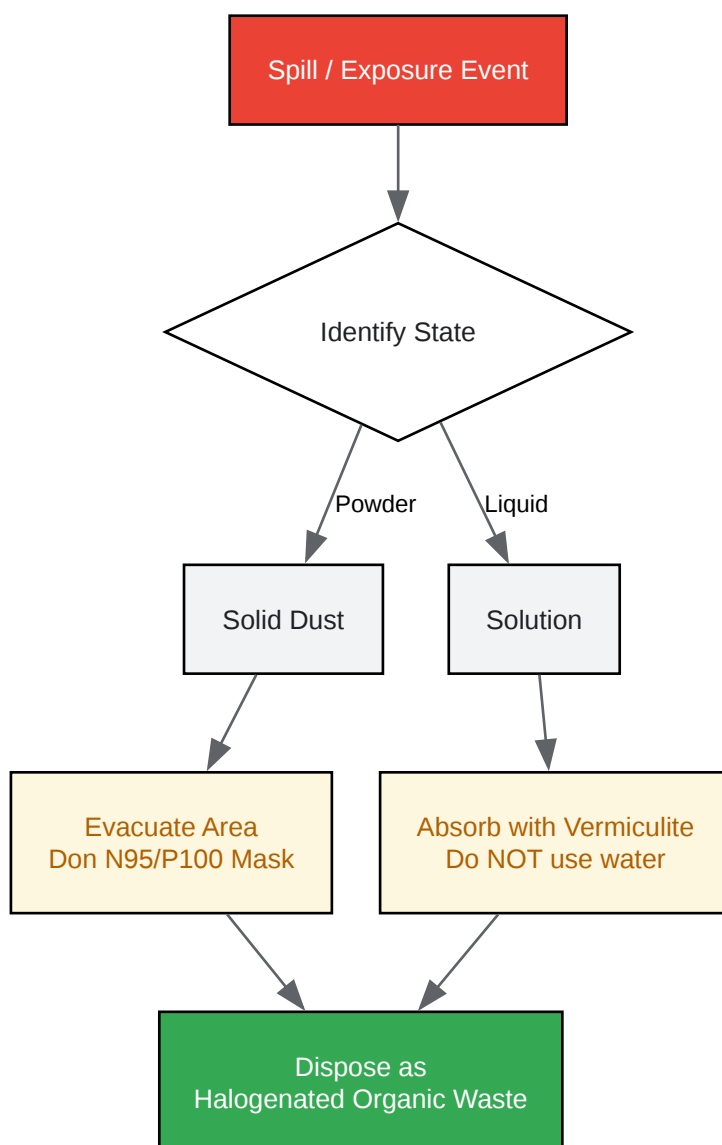
(Polar, often streaks on silica).

- Over-oxidation (Sulfone): Intermediate

(Between Sulfide and Sulfoxide).

- Tip: If the Sulfone is formed, it is usually acceptable as it is also a competent leaving group, often even more reactive than the sulfoxide.

Reaction Diagram: Safety Decision Tree



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Caption: Emergency decision logic for accidental release.

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